molecular formula C9H6N4O B8132279 2-amino-4-oxo-1H-quinazoline-6-carbonitrile

2-amino-4-oxo-1H-quinazoline-6-carbonitrile

Cat. No.: B8132279
M. Wt: 186.17 g/mol
InChI Key: RSYUMKIBJXJDQF-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-4-oxo-1H-quinazoline-6-carbonitrile” is a chemical substance that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-amino-4-oxo-1H-quinazoline-6-carbonitrile involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for the compound. Industrial production methods often involve the use of large reactors and continuous flow systems to ensure consistent quality and high throughput. The process may also include purification steps to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: 2-amino-4-oxo-1H-quinazoline-6-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired reaction outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can include derivatives of the original compound with modified functional groups and properties.

Scientific Research Applications

2-amino-4-oxo-1H-quinazoline-6-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, the compound is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and its role in drug development. In industry, the compound is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-4-oxo-1H-quinazoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in the mechanism of action may include signaling cascades, enzymatic reactions, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds: 2-amino-4-oxo-1H-quinazoline-6-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups.

Uniqueness: The uniqueness of this compound lies in its specific chemical properties and potential applications. Compared to similar compounds, this compound may exhibit distinct reactivity, biological activity, or industrial utility.

Properties

IUPAC Name

2-amino-4-oxo-1H-quinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c10-4-5-1-2-7-6(3-5)8(14)13-9(11)12-7/h1-3H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYUMKIBJXJDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C#N)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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